ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester

Overview

Description

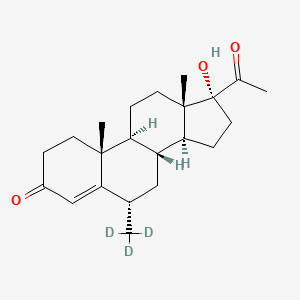

ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester: is a natural diterpenoid compound isolated from the herbs of Pteris semipinnata. This compound is known for its diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and apoptosis. The compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can lead to the modulation of signaling pathways that control cell growth and survival . Additionally, it interacts with proteins involved in the regulation of the cell cycle, thereby influencing cellular proliferation.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are proteases that play essential roles in programmed cell death . Furthermore, the compound affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and differentiation. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced cell viability and proliferation in malignant cells.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events that lead to apoptosis . The compound also inhibits the activity of certain transcription factors, thereby reducing the expression of genes involved in cell survival and proliferation. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which further contributes to its cytotoxic effects on cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells. The exact temporal dynamics of its effects can vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to reduce tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis. These metabolic changes can contribute to its overall pharmacological effects.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects. Its distribution can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . It can also be found in the nucleus, where it affects gene expression by modulating the activity of transcription factors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester involves multiple steps, starting from the extraction of the compound from natural sources such as Pteris semipinnata. The process typically includes:

Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.

Isolation: The crude extract is then purified using chromatographic techniques such as column chromatography.

Characterization: The purified compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of biotechnological methods, such as microbial fermentation, could also be explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction could result in alcohols or alkanes.

Scientific Research Applications

ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester has several scientific research applications:

Chemistry: Used as a reference compound in the study of diterpenoids and their chemical properties.

Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.

Medicine: Studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties

Mechanism of Action

The mechanism of action of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester involves several molecular targets and pathways:

Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.

Comparison with Similar Compounds

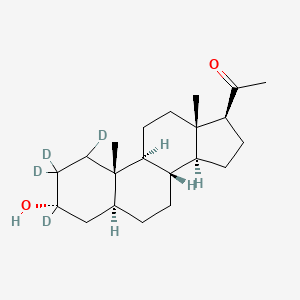

Similar Compounds

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid: Another diterpenoid isolated from Pteris semipinnata with similar biological activities.

ent-6α,9α-Dihydroxy-15-oxokaur-16-en-19-oic acid: A closely related compound with slight structural differences.

Uniqueness

ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is unique due to its specific combination of functional groups and its glycosylated form, which may enhance its solubility and bioavailability compared to other similar compounds.

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O10/c1-12-13-5-8-26(34)24(3)7-4-6-23(2,19(24)14(28)10-25(26,9-13)20(12)32)22(33)36-21-18(31)17(30)16(29)15(11-27)35-21/h13-19,21,27-31,34H,1,4-11H2,2-3H3/t13-,14-,15-,16-,17+,18-,19-,21+,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUSGLWZCNYPPQ-OGJNIKTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)O)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

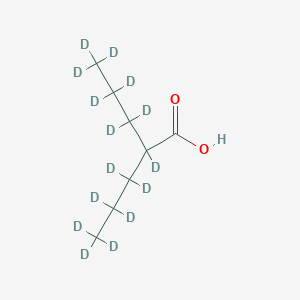

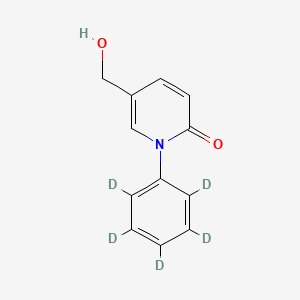

![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)